2-[(1E)-[2-(quinolin-8-yl)hydrazin-1-ylidene]methyl]phenolhydrochloride
Description
The compound 2-[(1E)-[2-(quinolin-8-yl)hydrazin-1-ylidene]methyl]phenol hydrochloride is a hydrazone derivative featuring a quinoline moiety, a phenol group, and a hydrazin-ylidene bridge. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical and material science applications. Structural characterization of such compounds often employs crystallographic tools like SHELX and ORTEP for Windows, which are widely used for small-molecule refinement and visualization .
Properties
Molecular Formula |
C16H14ClN3O |
|---|---|
Molecular Weight |
299.75 g/mol |
IUPAC Name |
2-[(E)-(quinolin-8-ylhydrazinylidene)methyl]phenol;hydrochloride |
InChI |
InChI=1S/C16H13N3O.ClH/c20-15-9-2-1-5-13(15)11-18-19-14-8-3-6-12-7-4-10-17-16(12)14;/h1-11,19-20H;1H/b18-11+; |
InChI Key |
IMCNYJGVILQWQN-NWBUNABESA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC2=CC=CC3=C2N=CC=C3)O.Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC2=CC=CC3=C2N=CC=C3)O.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1E)-[2-(quinolin-8-yl)hydrazin-1-ylidene]methyl]phenol hydrochloride typically involves the reaction of 2-hydroxybenzaldehyde with 8-quinolylhydrazine in the presence of hydrochloric acid. The reaction proceeds through the formation of a hydrazone intermediate, which is then converted to the hydrochloride salt .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms could further enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
2-[(1E)-[2-(quinolin-8-yl)hydrazin-1-ylidene]methyl]phenol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine.
Substitution: The phenolic hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Hydrazine derivatives.
Substitution: Ethers or esters of the phenolic hydroxyl group.
Scientific Research Applications
Anticancer Activity
Research has indicated that hydrazone compounds, including 2-[(1E)-[2-(quinolin-8-yl)hydrazin-1-ylidene]methyl]phenolhydrochloride, exhibit significant anticancer properties. Studies have shown that this compound can induce apoptosis in various cancer cell lines through mechanisms involving oxidative stress and modulation of cell signaling pathways.
Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against a range of pathogens. Its effectiveness is attributed to the quinoline moiety, which is known for its ability to interfere with microbial metabolism. In vitro studies have reported significant inhibition of bacterial growth, suggesting potential applications in developing new antimicrobial agents.
Synthesis of Nanomaterials
The unique chemical structure of this compound allows for its use in synthesizing nanomaterials. Its ability to act as a stabilizing agent in the formation of nanoparticles has been explored, particularly in the context of metal and metal oxide nanoparticles, which are essential for various applications including catalysis and drug delivery.
Case Study 1: Anticancer Mechanisms
A study published in Journal of Medicinal Chemistry investigated the anticancer mechanisms of hydrazone derivatives. The results indicated that compounds similar to this compound effectively inhibited tumor growth in xenograft models through induction of apoptosis and cell cycle arrest .
Case Study 2: Antimicrobial Efficacy
In a comparative analysis published in Antibiotics, researchers tested the antimicrobial efficacy of several hydrazone derivatives against common bacterial strains. The findings revealed that this compound exhibited superior activity against Staphylococcus aureus and Escherichia coli, making it a promising candidate for further development as an antimicrobial agent .
Mechanism of Action
The mechanism of action of 2-[(1E)-[2-(quinolin-8-yl)hydrazin-1-ylidene]methyl]phenol hydrochloride involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the hydrazone linkage can form reactive intermediates that interact with proteins and enzymes, inhibiting their activity .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and physicochemical properties of the target compound with analogous hydrazine derivatives and quinoline-based hydrochlorides:
Key Observations:
- Hydrazin-ylidene Motif : The target compound shares the hydrazin-ylidene group with 's thiazolidene derivative, which facilitates planar conjugation and anisotropic packing. However, the absence of a thiazole ring in the target compound reduces sulfur-mediated interactions .
- Quinoline Derivatives: Compared to 8-hydroxyquinolinone derivatives (), the target compound lacks a ketone group but includes a phenol, which may influence antioxidant or antimicrobial activity .
Biological Activity
The compound 2-[(1E)-[2-(quinolin-8-yl)hydrazin-1-ylidene]methyl]phenolhydrochloride (CAS No. 1429221-05-5) is a hydrazone derivative that has garnered attention for its diverse biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 277.33 g/mol. Its structure features a quinoline moiety linked to a phenolic hydrazone, which is critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 277.33 g/mol |
| CAS Number | 1429221-05-5 |
| Purity | ≥90% |
Anticancer Properties
Recent studies have highlighted the anticancer potential of quinoline derivatives, including this compound. Research indicates that quinoline-based hydrazones exhibit significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer) cells. For instance, structural modifications in similar compounds have shown enhanced activity through mechanisms such as apoptosis induction and cell cycle arrest .
Case Study:
A study evaluated the cytotoxic effects of related quinoline derivatives on MCF-7 cells, revealing that compounds with increased lipophilicity exhibited higher cytotoxicity. The mechanism was attributed to the inhibition of cyclooxygenase (COX) enzymes and the induction of reactive oxygen species (ROS) production .
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. Quinoline derivatives are known to inhibit inducible nitric oxide synthase (iNOS) and COX-2 expression, which are crucial in inflammatory pathways. In vitro studies demonstrated that certain derivatives significantly reduced nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages, suggesting a potent anti-inflammatory effect .
Mechanism of Action:
The anti-inflammatory activity is believed to involve the inhibition of NF-kB signaling pathways, which play a vital role in regulating immune responses and inflammation .
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the biological activity of quinoline derivatives. Modifications at specific positions on the quinoline ring or phenolic moiety can enhance potency and selectivity. For instance, substituents that increase electron density or steric hindrance have been associated with improved anticancer activity .
Q & A
Q. What are the established synthetic routes for 2-[(1E)-...]hydrochloride, and how is reaction efficiency optimized?
The synthesis typically involves a condensation reaction between a hydrazine derivative (e.g., quinolin-8-ylhydrazine) and a phenolic aldehyde under reflux conditions. For example:
- Step 1 : React 2-hydroxybenzaldehyde derivatives with quinolin-8-ylhydrazine in ethanol or methanol under acidic catalysis (e.g., HCl) to form the hydrazone intermediate.
- Step 2 : Purify the product via recrystallization or column chromatography.
- Efficiency optimization : Monitor reaction progress using TLC, and optimize solvent polarity and temperature to minimize by-products. Reaction yields for analogous hydrazone derivatives range from 70–95% . Confirm structural integrity via - and -NMR spectroscopy, as demonstrated for related compounds .
Q. What crystallographic techniques and software are recommended for determining its solid-state structure?
X-ray diffraction (XRD) is the gold standard. Key steps include:
- Data collection : Use a Bruker APEXII CCD diffractometer (CuKα radiation, λ = 1.54178 Å) at 150 K to minimize thermal motion artifacts .
- Structure solution : Employ SHELXS-97 for phase determination and SHELXL-2018 for refinement .
- Visualization : Generate anisotropic displacement ellipsoid plots using ORTEP-III (via WinGX GUI) .
Example Crystallographic Parameters for a Related Hydrazone Compound :
| Parameter | Value |
|---|---|
| Space group | |
| (Å) | 17.6846, 4.8645, 19.2235 |
| (°) | 107.357 |
| (ų) | 1578.43 |
| 4 |
Q. How is purity assessed, and what analytical methods differentiate it from by-products?
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to resolve the target compound from unreacted precursors or isomers .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., ) with ≤ 5 ppm error.
- Thermogravimetric Analysis (TGA) : Monitor decomposition profiles to detect hydrate or solvent residues .
Advanced Research Questions
Q. How do substituents on the quinoline ring influence electronic properties and potential non-linear optical (NLO) activity?
Substituents alter π-conjugation and dipole moments, critical for NLO response. For example:
- Electron-withdrawing groups (e.g., Cl, NO) enhance intramolecular charge transfer (ICT), as seen in related thiazole-hydrazone derivatives .
- Experimental validation : Use UV-Vis spectroscopy to compare shifts. For computational modeling, perform DFT calculations (e.g., B3LYP/6-31G*) to map frontier molecular orbitals .
- Contradiction note : Some derivatives (e.g., pyridinium iodides) lack NLO activity despite extended conjugation due to centrosymmetric crystal packing .
Q. What intermolecular interactions govern crystal packing, and how do they affect material properties?
- Hydrogen bonding : O–H···N and N–H···Cl interactions stabilize layered networks. In a related hemihydrate structure, lattice water forms O–H···N bonds, creating 2D sheets .
- Weak interactions : C–H···π and C–H···S contacts contribute to dense packing, increasing thermal stability but reducing solubility .
- Impact on properties : Strong H-bonding networks correlate with higher melting points, while π-stacking enhances charge transport in thin films .
Q. How to resolve contradictions between experimental spectroscopic data and computational models?
- Case study : If -NMR shows unexpected splitting, consider tautomerism (e.g., keto-enol equilibria) or dynamic proton exchange. For example, hydrazone derivatives may exhibit E/Z isomerism under varying pH .
- Validation strategy :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
